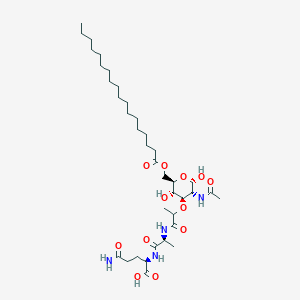

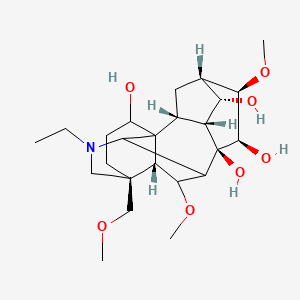

6-O-Stearoyl-N-acetylmuramyl-alanylisoglutamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-O-Stearoyl-N-acetylmuramyl-alanylisoglutamine, also known as MDP-Lys (L18), is a synthetic derivative of muramyl dipeptide, which is a naturally occurring component of bacterial cell walls. MDP-Lys has been extensively studied for its immunomodulatory properties and potential therapeutic applications in various diseases.

Scientific Research Applications

Augmentation of Host Resistance to Viral Infection

6-O-Stearoyl-N-acetylmuramyl-alanylisoglutamine (referred to as L18-MDP in studies) has been evaluated for its efficacy in augmenting host resistance to viral infections, specifically Sendai virus in mice. It was found that L18-MDP and its derivatives could augment the non-specific host resistance to infection with Sendai virus, showing a protective effect particularly when administered before the virus challenge. This effect was associated with augmented interferon production in the lungs, enhancing the body's innate immune response without inducing interferon by itself (Ishihara et al., 1985).

Enhancement of Adjuvant Activity

Studies have synthesized various acyl derivatives of N-acetylmuramyl-L-alanyl-D-isoglutamine, including the stearoyl derivative, to evaluate the impact of lipophilicity on adjuvant activity and potential antitumor effects. These derivatives have shown to improve methods of administration to living bodies, indicating their significant role in enhancing the immune response against antigens (Kusumoto et al., 1978).

Modulation of the Immune Response

Research on the synthetic analogs of N-acetylmuramyl-L-alanyl-D-isoglutamine, including 6-O-stearoyl derivatives, has demonstrated their ability to modulate the immune response. The structure-activity relationship studies revealed that chemical modifications could either enhance or inhibit the immune response, providing insights into the design of immunomodulatory agents (Chedid et al., 1976).

Protection Against Microbial Infections

L18-MDP(Ala), another synthetic derivative, was shown to augment resistance in mice to various microbial infections, including Escherichia coli and Candida albicans, highlighting its potential as a protective agent against bacterial and fungal infections. The enhancement of phagocytosis by peritoneal polymorphonuclear cells was noted as a mechanism contributing to its protective effects (Osada et al., 1982).

Immunization Against Malaria

In a study exploring safer adjuvants for immunization against human malaria, stearoyl-MDP was used as an adjuvant with Plasmodium falciparum merozoites as antigens in owl monkeys. This approach resulted in 100% protection of immunized monkeys against a challenge with the homologous strain of P. falciparum, demonstrating the potential of stearoyl derivatives in vaccine development (Siddiqui et al., 1979).

properties

IUPAC Name |

(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(octadecanoyloxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66N4O12/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-30(44)51-23-28-32(45)33(31(37(50)53-28)40-26(4)42)52-25(3)35(47)39-24(2)34(46)41-27(36(48)49)21-22-29(38)43/h24-25,27-28,31-33,37,45,50H,5-23H2,1-4H3,(H2,38,43)(H,39,47)(H,40,42)(H,41,46)(H,48,49)/t24-,25?,27+,28+,31+,32+,33+,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIZBPAKZVZJTK-DPBOHRDYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)NC(=O)C)OC(C)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)N)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66N4O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-Stearoyl-N-acetylmuramyl-alanylisoglutamine | |

CAS RN |

60398-08-5 |

Source

|

| Record name | 6-O-Stearoyl-N-acetylmuramyl-alanylisoglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,5S,6R)-6-(1-hydroxyethyl)-3-[(3S,5R)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1209755.png)